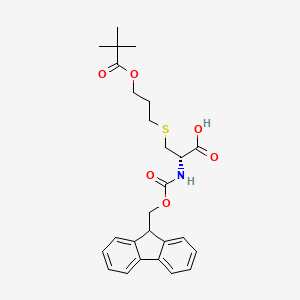

Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH

CAS No.:

Cat. No.: VC19895640

Molecular Formula: C26H31NO6S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H31NO6S |

|---|---|

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | (2S)-3-[3-(2,2-dimethylpropanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H31NO6S/c1-26(2,3)24(30)32-13-8-14-34-16-22(23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,29)/t22-/m1/s1 |

| Standard InChI Key | ASVLBLBXKFSZON-JOCHJYFZSA-N |

| Isomeric SMILES | CC(C)(C)C(=O)OCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)(C)C(=O)OCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH (CAS 102971-73-3) is characterized by a D-configuration cysteine backbone modified with two protective groups:

-

Fmoc Group: A fluorenylmethoxycarbonyl moiety shielding the α-amino group.

-

tert-Butoxycarnylpropyl Group: A branched alkyl chain terminating in a tert-butoxycarbonyl (Boc) group, protecting the thiol (-SH) side chain .

The molecular formula is C₂₆H₃₁NO₆S, with a molecular weight of 485.6 g/mol . The stereochemistry at the α-carbon follows the D-configuration, distinguishing it from the naturally occurring L-cysteine.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO; sparingly in methanol |

| Storage Conditions | -20°C, desiccated |

| Stability | Stable under inert atmospheres |

The tert-butoxycarnylpropyl group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS). The Fmoc group’s orthogonality allows selective removal under mild basic conditions (e.g., piperidine), preserving acid-labile protective groups like Boc .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH involves sequential protection of cysteine’s functional groups:

-

Thiol Protection: The cysteine thiol is alkylated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine), forming the tert-butoxycarnylpropyl sulfide.

-

Amino Group Protection: The α-amino group is shielded via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride), yielding the doubly protected derivative .

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity, critical for pharmaceutical-grade applications.

Industrial-Scale Manufacturing

Large-scale production employs automated peptide synthesizers and continuous-flow reactors to optimize yield and reproducibility. Industrial protocols prioritize cost-efficiency, often substituting DIPEA (diisopropylethylamine) with cheaper tertiary amines without compromising reaction kinetics.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH is a cornerstone in SPPS for constructing cysteine-containing peptides. The Fmoc group’s base-lability permits iterative deprotection-coupling cycles, while the tert-butoxycarnylpropyl group resists trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies.

Disulfide Bond Engineering

The protected thiol group is pivotal for site-specific disulfide bond formation. Post-synthetic deprotection with TFA exposes the -SH group, allowing oxidative coupling (e.g., using iodine or air oxidation) to generate structurally constrained peptides . This capability is exploited in insulin analogs and antibody-drug conjugates.

Bioconjugation and Drug Delivery

The compound’s thiol, once deprotected, serves as a handle for conjugating peptides to polymers, fluorophores, or cytotoxic agents. For instance, maleimide-thiol click chemistry enables the synthesis of targeted therapies, such as HER2-directed breast cancer drugs.

Biological and Therapeutic Relevance

Peptide Therapeutics

Peptides incorporating this derivative exhibit enhanced metabolic stability compared to unprotected analogs. For example, cyclized peptides with intramolecular disulfide bonds show prolonged half-lives in serum, a critical factor in antiviral and anticancer drug design .

Comparison with Analogous Compounds

Fmoc-Cys(tert-butyl)-OH

This analog substitutes the tert-butoxycarnylpropyl group with a simpler tert-butyl moiety. While cheaper to synthesize, it offers inferior solubility in polar aprotic solvents, limiting its utility in SPPS.

Fmoc-Cys(Trt)-OH

The trityl (Trt) group provides acid-labile thiol protection but is prone to premature cleavage under mildly acidic conditions, complicating multi-step syntheses .

Future Perspectives

Advances in protective group chemistry may yield derivatives with enhanced orthogonal stability, enabling the synthesis of ultra-long peptides (50+ residues). Additionally, computational modeling of tert-butoxycarnylpropyl’s steric effects could refine its application in stereoselective syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume